6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione
CAS No.:
Cat. No.: VC20135107
Molecular Formula: C14H10N4O3
Molecular Weight: 282.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10N4O3 |
|---|---|
| Molecular Weight | 282.25 g/mol |
| IUPAC Name | 6-azido-2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione |
| Standard InChI | InChI=1S/C14H10N4O3/c15-17-16-11-5-4-10-12-8(11)2-1-3-9(12)13(20)18(6-7-19)14(10)21/h1-5,19H,6-7H2 |
| Standard InChI Key | ZDWAGYPMZGSLTF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)CCO)N=[N+]=[N-] |
Introduction
6-Azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a derivative of the 1H-benzo[de]isoquinoline-1,3(2H)-dione family. This class of compounds is known for its diverse applications in medicinal chemistry, particularly in anticancer and antimicrobial drug development. The azido group (-N₃) and hydroxyethyl moiety contribute to its reactivity and potential biological activity.
Structural Characteristics
The compound features:
-
A benzo[de]isoquinoline core, which is a bicyclic aromatic system.
-
Functional groups including an azido (-N₃) group at position 6 and a hydroxyethyl (-CH₂CH₂OH) group at position 2.
-
Two carbonyl groups (C=O) at positions 1 and 3, characteristic of isoquinoline diones.
These structural elements allow for hydrogen bonding, π-π interactions, and potential reactivity with nucleophiles or electrophiles, making it a versatile scaffold in drug design.
Synthesis Pathway
The synthesis of this compound typically involves:
-
Starting Materials: A precursor such as 6-bromo-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
-
Azidation Reaction: Substitution of the bromine atom with an azido group using sodium azide (NaN₃) in a polar aprotic solvent like DMF.
-
Purification: Chromatographic techniques such as silica gel column chromatography are employed to isolate the product.
This reaction is highly regioselective due to the electron-withdrawing nature of the carbonyl groups, which direct substitution to the desired position.
Applications
The compound’s structure makes it suitable for:
-
Drug Development: As a precursor for further functionalization or as an active pharmaceutical ingredient targeting cancer or microbial infections.
-
Bioconjugation: The azido group facilitates click chemistry reactions for attaching biomolecules or fluorescent tags.
-
Material Science: Potential use in creating functionalized polymers or nanomaterials.
Research Challenges
Despite its potential, challenges include:
-
Limited availability of detailed biological data.
-
Potential toxicity associated with the azido group.
-
Stability concerns under certain conditions due to the reactive nature of the azido functionality.
Future Directions
To fully explore its potential:
-
Conduct extensive biological screening against cancer cell lines and bacterial strains.
-
Study its pharmacokinetics and toxicity profiles.
-
Investigate derivatives with modified substituents to enhance activity and reduce side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume